- Synthesis of tonghaosu analogsChinese Journal of Chemistry, 2009, 27(1), 16-18,
Cas no 935-13-7 (3-(furan-2-yl)propanoic acid)

3-(furan-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Furan-2-yl)propanoic acid
- 3-(2-Furyl)propanoic acid
- 3-(2-Furyl)propionic acid
- 3-Furan-2-yl-propionic acid
- 2-Furanpropanoic acid
- Furan-2-propionic acid
- 2-Furanpropionic acid
- XLTJXJJMUFDQEZ-UHFFFAOYSA-N
- 971V0W009H
- Furfuryl-essigsaure
- 3-(2-Furyl)propoinic acid
- 3-Furan-2-ylpropanoic acid
- 3-(2-furyl) propionic acid
- 3-(2-furanyl)propanoic acid
- 3-(Fur-2-yl)propanoic acid
- 3-(2-Furyl)propano
- 2-Furanpropionic acid (6CI, 7CI, 8CI)
- 3-Furan-2-ylpropionic acid
- β-(2-Furyl)propionic acid
- .BETA.-(2-FURYL)PROPIONIC ACID
- DTXSID70239446
- DTXCID90161937
- 3-(furan-2-yl)propanoicacid
- 3-(2-furyl)propanoicacid
- 6O5
- F1901-0149
- PS-4963
- J-800048
- 3-(2-Furyl)propanoic acid #
- NS00039570
- DB-025951
- EN300-11243
- MFCD00005346
- BBL027515
- SB61044
- 2-Furanpropanoic acid, 2-Furanpropionic acid
- 3-(2-Furyl)propionic acid, 97%
- BETA-(2-FURYL)PROPIONIC ACID
- MB605
- STK801962
- Q27271947
- AKOS000206873
- CS-0155529
- UNII-971V0W009H
- SY109540
- EINECS 213-298-4
- 935-13-7
- HMS1686I17
- SCHEMBL236223
- J-640046
- 3-(furan-2-yl)propanoic acid
-
- MDL: MFCD00005346
- インチ: 1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
- InChIKey: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC1=CC=CO1)O
計算された属性
- せいみつぶんしりょう: 140.04700
- どういたいしつりょう: 140.047344
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.2127 (rough estimate)
- ゆうかいてん: 56-60 °C
- ふってん: 229
- フラッシュポイント: 103 °C
- 屈折率: 1.4638 (estimate)
- PSA: 50.44000
- LogP: 1.29680
- ようかいせい: 未確定
3-(furan-2-yl)propanoic acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H315-H318-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 37/38-41
- セキュリティの説明: S37/39-S26-S39
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
- リスク用語:R37/38; R41
- 危険レベル:IRRITANT
3-(furan-2-yl)propanoic acid 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
3-(furan-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR3886-5g |
3-(Fur-2-yl)propanoic acid |
935-13-7 | 98+% | 5g |
£66.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-5g |
3-(Furan-2-yl)propanoic acid |
935-13-7 | 98% | 5g |
¥329.00 | 2024-04-24 | |
Life Chemicals | F1901-0149-0.25g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
TRC | F865270-1g |
3-(2-Furyl)propanoic Acid |
935-13-7 | 1g |
$98.00 | 2023-05-18 | ||
Fluorochem | 011752-1g |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 1g |
£21.00 | 2022-03-01 | |
Life Chemicals | F1901-0149-1g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Fluorochem | 011752-250mg |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 250mg |
£11.00 | 2022-03-01 | |
Enamine | EN300-11243-0.5g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95% | 0.5g |
$20.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-1g |
3-(Furan-2-yl)propanoic acid |
935-13-7 | 98% | 1g |
¥60.00 | 2024-04-24 | |
Enamine | EN300-11243-0.25g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95% | 0.25g |
$19.0 | 2023-10-26 |
3-(furan-2-yl)propanoic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Preparation of 3-heteroarylalkyl substituted GABA analogs as anticonvulsants, World Intellectual Property Organization, , ,
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified OligodeoxynucleotidesJournal of the American Chemical Society, 2011, 133(4), 796-807,
ごうせいかいろ 4
- Allyl cation stereochemistry in the intramolecular [4+3] cycloaddition reactionTetrahedron Letters, 1990, 31(42), 5981-4,
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt
- Remote-Group-Assisted Facile Oxidative Arylation of Furans and PyrrolesACS Catalysis, 2023, 13(6), 3520-3531,
ごうせいかいろ 6
ごうせいかいろ 7
- Heteroaromatic side-chain analogs of pregabalinBioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2329-2332,
ごうせいかいろ 8
- Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragmentJournal of Controlled Release, 2023, 361, 334-349,
ごうせいかいろ 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivativesScientific Reports, 2017, 7(1), 1-8,
ごうせいかいろ 10
- A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial MetabolismAngewandte Chemie, 2014, 53(30), 7785-7788,
ごうせいかいろ 11
1.2 Solvents: Chloroform ; 48 h, rt
- Electrolysis as an Efficient Key Step in the Homogeneous Polymer-Supported Synthesis of N-Substituted PyrrolesOrganic Letters, 2006, 8(3), 403-406,
ごうせいかいろ 12
- Dissociative cycloelimination, a new selenium based pericyclic reactionChemical Communications (Cambridge, 2001, (23), 2448-2449,
ごうせいかいろ 13
ごうせいかいろ 14
- Na-MnOx catalyzed aerobic oxidative cleavage of biomass-derived 1,2-diols to synthesis medium-chain furanic chemicalsGreen Energy & Environment, 2022, 7(5), 957-964,
ごうせいかいろ 15
- Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotideChemical Communications (Cambridge, 2005, (7), 936-938,
ごうせいかいろ 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in waterSynthetic Communications, 2012, 42(6), 893-904,
ごうせいかいろ 17
- Economical and eco-friendly method for the reduction of heterocyclics possessing α,β-unsaturated acid systems using novel reduction methodEuropean Journal of Biomedical and Pharmaceutical Sciences, 2014, 1(2), 446-451,
ごうせいかいろ 18
ごうせいかいろ 19
ごうせいかいろ 20
- Preparation of quinolones derivatives useful as inducible nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
3-(furan-2-yl)propanoic acid Raw materials
- 1,3-Dioxane-4,6-dione,5-(2-furanylmethyl)-2,2-dimethyl-
- propanedioic acid
- 3-(furan-2-yl)propan-1-ol
- (E)-3-(2-furyl)prop-2-enoic acid
- 2-Furanepropanoic acid ethyl ester
- 2-Hydroxyethyl acrylate
- 3-(furan-2-yl)propanoic acid
- N-Isopropylacrylamide
- 2-FURANACRYLIC ACID, SODIUM SALT
- Glycerol
- 1-methyl-1H-pyrrole-2-carboxylic acid
- (2E)-3-(furan-2-yl)prop-2-enoic acid
- Ethylene Oxide
3-(furan-2-yl)propanoic acid Preparation Products
3-(furan-2-yl)propanoic acid 関連文献
-
Shaghayegh Saadati,Ubong Eduok,Amira Abdelrasoul,Ahmed Shoker RSC Adv. 2020 10 43489
-
D. Aerssens,L. Miret-Casals,D. Gomez,D. Sousa-Neves,Y. Levy,M. De Vleesschouwer,A. Manicardi,A. Madder Org. Biomol. Chem. 2023 21 5648
-
Ge Liu,Robert A. Gibson,Damien Callahan,Xiao-Fei Guo,Duo Li,Andrew J. Sinclair Food Funct. 2020 11 2058
-
Xinwen Ding,Yinfei Xu,Pan Nie,Lingyue Zhong,Lei Feng,Qi Guan,Lihua Song Food Funct. 2022 13 5189
-
Kurt Hoogewijs,Annelies Deceuninck,Annemieke Madder Org. Biomol. Chem. 2012 10 3999
-
6. Thermodynamics of protonation of some five-membered heteroaryl-carboxylates, -alkanoates and -trans-propenoatesGiuseppe Arena,Rosario Cali,Emanuele Maccarone,Amedeo Passerini J. Chem. Soc. Perkin Trans. 2 1993 1941
-
Manuel Gregoritza,Viktoria Messmann,Achim M. Goepferich,Ferdinand P. Brandl J. Mater. Chem. B 2016 4 3398
-
Susanne Kirchhof,Ferdinand P. Brandl,Nadine Hammer,Achim M. Goepferich J. Mater. Chem. B 2013 1 4855
-
Enrico Cadoni,Francesca Pennati,Penthip Muangkaew,Joke Elskens,Annemieke Madder,Alex Manicardi RSC Chem. Biol. 2022 3 1129
-
Yue Ruan,Jusheng Zheng,Yiping Ren,Jun Tang,Jiaomei Li,Duo Li Food Funct. 2019 10 2471
3-(furan-2-yl)propanoic acidに関する追加情報
Introduction to 3-(furan-2-yl)propanoic acid (CAS No. 935-13-7)
3-(furan-2-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 935-13-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propenoic acid moiety linked to a furan ring, has garnered attention due to its versatile structural and functional properties. The unique combination of the furan ring and the carboxylic acid group makes it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The furan-2-yl substituent in 3-(furan-2-yl)propanoic acid contributes to its distinctive chemical behavior, enabling various reactions such as nucleophilic addition and oxidation processes. This feature has been exploited in recent years to develop novel synthetic pathways and functional materials. The compound’s ability to participate in multiple chemical transformations underscores its importance in medicinal chemistry and material science.
In the pharmaceutical industry, 3-(furan-2-yl)propanoic acid has been explored as a precursor for several bioactive compounds. Its structural motif is frequently incorporated into drug candidates targeting neurological disorders, inflammation, and metabolic diseases. The furan ring, known for its heterocyclic stability and electronic properties, enhances the binding affinity of molecules to biological targets. Recent studies have highlighted its role in designing potent inhibitors for enzymes involved in disease pathways.
One of the most compelling applications of 3-(furan-2-yl)propanoic acid is in the synthesis of heterocyclic derivatives with pharmaceutical relevance. Researchers have leveraged its reactivity to create novel scaffolds that exhibit improved pharmacokinetic profiles compared to traditional drug molecules. For instance, derivatives of this compound have shown promise in preclinical trials as potential treatments for chronic inflammatory conditions. The carboxylic acid group further facilitates further derivatization, allowing chemists to fine-tune properties such as solubility and metabolic stability.
The industrial synthesis of 3-(furan-2-yl)propanoic acid typically involves multi-step organic reactions starting from readily available furan derivatives. Advances in catalytic processes have enabled more efficient and environmentally friendly production methods, reducing waste and energy consumption. These innovations align with the growing emphasis on sustainable chemistry practices in the pharmaceutical sector.
Recent breakthroughs in computational chemistry have also enhanced our understanding of 3-(furan-2-yl)propanoic acid’s reactivity and interactions. Molecular modeling studies predict its behavior in complex biological systems, aiding drug design efforts. These computational tools are particularly valuable for identifying potential off-target effects early in the development process, thereby improving safety profiles.
The compound’s role extends beyond pharmaceuticals into materials science, where it serves as a building block for polymers and functional materials. Its ability to form stable heterocyclic structures makes it useful in developing advanced materials with applications ranging from electronics to biodegradable plastics.
As research continues, the applications of 3-(furan-2-yl)propanoic acid are expected to expand further. Collaborative efforts between academia and industry are driving innovation, leading to new synthetic methodologies and therapeutic applications. The compound’s unique structural features ensure its continued relevance in addressing complex challenges across multiple scientific disciplines.
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